molecular formula C21H23N5O3 B2679477 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212205-56-5

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2679477
CAS RN: 1212205-56-5
M. Wt: 393.447
InChI Key: FZECIAXZDKRWLL-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine is a type of heterocyclic compound. It is a fused ring system that contains a triazole ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One such method involves a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement. This offers a simple and straightforward method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyrimidines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines consists of a fused ring system containing a triazole ring and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the substituents on the molecule. For instance, 2-alkylaminopyrimidines treated with phosgene can give 2-(N-alkyl-N-chlorocarbonylamino)pyrimidines, which can react with azidotrimethylsilane to yield 3-substituted [1,2,4]triazolo[1,5-a]pyrimidinium-2-olates .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. Factors such as the presence and nature of substituents on the molecule can significantly influence these properties .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Researchers have synthesized a series of triazolopyrimidines to evaluate their antimicrobial and antioxidant activities. One study outlined the potent synthesis of triazolopyrimidines using the Biginelli protocol, which was then characterized by various spectroscopic techniques. These compounds were assessed for antimicrobial and antioxidant activities, suggesting their potential as leads for the development of new therapeutic agents (Gilava et al., 2020).

Structural Analysis and Synthesis Techniques

Another segment of research focuses on the structural analysis and novel synthesis techniques of triazolopyrimidines. For instance, the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by C=N bond reduction has been documented, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Lashmanova et al., 2019).

Supramolecular Chemistry

Research in supramolecular chemistry has explored novel pyrimidine derivatives as ligands for co-crystallization, leading to the formation of 2D and 3D networks through extensive hydrogen bonding. This work highlights the utility of these compounds in the design of new materials with potential applications in nanotechnology and materials science (Fonari et al., 2004).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines is not specified as it can vary greatly depending on the specific compound and its biological target. Some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit certain enzymes, but the exact mechanism would depend on the specific compound .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a promising structure in medicinal chemistry, and future research may focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-18(20(27)25-16-6-4-5-7-17(16)29-3)19(26-21(24-13)22-12-23-26)14-8-10-15(28-2)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZECIAXZDKRWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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